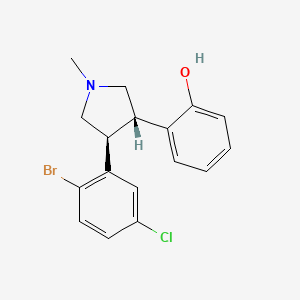

2-(trans-4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The study of bromo-chlorophenyl compounds and their derivatives, including "2-(trans-4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl)phenol", is significant in organic chemistry due to their potential applications in pharmaceuticals, material science, and as intermediates in organic syntheses. These compounds often exhibit unique physical and chemical properties due to the presence of halogens, which can influence their reactivity and interaction with other molecules.

Synthesis Analysis

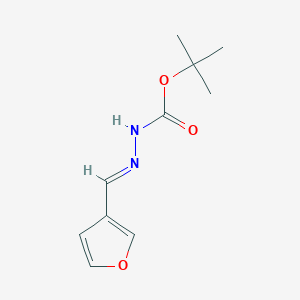

Synthesis approaches for similar bromo-chlorophenyl compounds often involve condensation reactions, etherification, or the use of Schiff bases as intermediates. For instance, the synthesis of Schiff base compounds through the condensation of bromo- and chloro-substituted salicylaldehydes with amines in methanol solution has been reported (Wang et al., 2008). These methods could potentially be adapted for synthesizing the target compound, with specific modifications to incorporate the pyrrolidinyl and phenol groups.

Molecular Structure Analysis

The molecular structure of bromo-chlorophenyl derivatives is often characterized using techniques like X-ray diffraction, which provides information on the crystal structure, molecular geometry, and the presence of any intramolecular or intermolecular interactions. For example, a study on a related Schiff base compound revealed a trans configuration around the C=N double bond and a nearly coplanar arrangement of the benzene and pyridine rings (Wang et al., 2008). These structural features are crucial for understanding the reactivity and physical properties of the compound.

Chemical Reactions and Properties

Bromo-chlorophenyl compounds can participate in various chemical reactions, including nucleophilic substitution, electrophilic addition, and cyclization reactions. The presence of halogen atoms makes these compounds reactive towards nucleophiles, allowing for further functionalization. Additionally, their Schiff base derivatives exhibit antibacterial activities, indicating potential applications in developing antimicrobial agents (Wang et al., 2008).

Wissenschaftliche Forschungsanwendungen

Environmental Impact and Degradation

Chlorophenols and Environmental Fate : Studies on chlorophenols, which share structural similarities with the compound , have detailed their environmental presence and degradation mechanisms. Chlorophenols are identified as pollutants due to their toxic effects on ecosystems and have been extensively studied for their behavior in water, soil, and air. Their fate in the environment, including degradation pathways and persistence, is of significant interest for environmental protection and pollution control efforts (Shiu et al., 1994).

Pharmacological Properties

Antioxidant and Therapeutic Roles : Compounds like Chlorogenic Acid (CGA) exhibit a wide range of biological and pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. These properties highlight the therapeutic potential of phenolic compounds for treating various disorders such as cardiovascular diseases and diabetes (Naveed et al., 2018).

Toxicity and Environmental Pollution

Toxicity and Environmental Presence : The environmental concentrations and toxicity of tribromophenol, a compound structurally related to brominated and chlorinated phenols, underline the concern for such chemicals in ecosystems. This review emphasizes the need for understanding the toxicokinetics and toxicodynamics of these compounds to assess their impact accurately (Koch & Sures, 2018).

Advanced Oxidation Processes for Degradation

Degradation Techniques : Research into advanced oxidation processes (AOPs) for removing phenolic compounds from wastewater demonstrates the effectiveness of such methods in dealing with high-strength industrial wastewaters. These studies provide valuable insights into treating wastewater containing complex mixtures of phenolic pollutants, suggesting potential applications for managing waste from industries utilizing similar compounds (Goodwin et al., 2018).

Eigenschaften

IUPAC Name |

2-[(3S,4S)-4-(2-bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrClNO/c1-20-9-14(12-4-2-3-5-17(12)21)15(10-20)13-8-11(19)6-7-16(13)18/h2-8,14-15,21H,9-10H2,1H3/t14-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSHVIOLHJDDSSY-HUUCEWRRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C(C1)C2=C(C=CC(=C2)Cl)Br)C3=CC=CC=C3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H]([C@H](C1)C2=C(C=CC(=C2)Cl)Br)C3=CC=CC=C3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(trans-4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl)phenol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.